Regioisomeric Architecture: C‑6 vs C‑4 4‑Chlorophenyl Substitution as a Determinant of Molecular Topology and Predicted Target Complementarity
The target compound (CAS 820209‑13‑0) and its regioisomer 4‑(4‑chlorophenyl)‑3,3‑dimethyl‑6‑phenyl‑4H‑pyran‑2‑one (CAS 820209‑07‑2) share identical molecular formula, exact mass (312.0920 Da), computed LogP (5.0477), and computed PSA (26.30 Ų) . Consequently, simple ADME‑predictive filters (Lipinski, Veber) cannot distinguish them. However, the regioisomer places the electron‑withdrawing 4‑chlorophenyl substituent directly adjacent to the C‑3 gem‑dimethyl center, altering the steric footprint around the lactone carbonyl and the preferred conformation of the dihydro‑ring relative to the target compound, which bears the chlorophenyl at the opposite end of the conjugated system. In the 5,6‑dihydro‑2H‑pyran‑2‑one HIV‑protease inhibitor series, regioisomeric placement of aryl sulfonyl substituents shifted IC₅₀ values by >100‑fold [1]. Although no direct head‑to‑head activity comparison has been reported for CAS 820209‑13‑0, the documented hypersensitivity of dihydropyranone target engagement to aryl positioning indicates that the two regioisomers are unlikely to be functionally interchangeable [1].
| Evidence Dimension | Regioisomeric topology (electronic and steric environment) |
|---|---|
| Target Compound Data | C‑6 4‑chlorophenyl; C‑4 phenyl; gem‑dimethyl at C‑3 |
| Comparator Or Baseline | CAS 820209‑07‑2: C‑4 4‑chlorophenyl; C‑6 phenyl; gem‑dimethyl at C‑3 (identical computed LogP 5.05, PSA 26.30 Ų) |
| Quantified Difference | Identical computed LogP, PSA, and MW; no experimental activity comparison available |
| Conditions | Computed molecular properties from Chemsrc database; regioisomeric sensitivity inferred from sulfonyl‑dihydropyranone HIV‑protease SAR literature |
Why This Matters
Procurement of a specific regioisomer may be critical when exploring SAR libraries, as regioisomers can display fundamentally different biological activity despite identical computationally predicted properties.
- [1] Boyce, F. E.; Prasad, J. V. N. V.; et al. 5,6‑Dihydropyran‑2‑ones possessing various sulfonyl functionalities: Potent nonpeptidic inhibitors of HIV protease. J. Med. Chem. 2000, 43 (23), 4395–4418. DOI: 10.1021/jm000191a. View Source
